

UPLC-MS/MS Method for Quantifying Fruquintinib in Rat Plasma

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

Cat. No.: S528503

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This document provides a detailed protocol for the bioanalysis of **Fruquintinib**, a vascular endothelial growth factor receptor (VEGFR) inhibitor, in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is validated per FDA guidelines and is applicable for pharmacokinetic studies [1] [2].

Introduction and Background

Fruquintinib is a highly selective oral small-molecule inhibitor of VEGFR-1, -2, and -3 tyrosine kinases. It inhibits angiogenesis and is used for treating metastatic colorectal cancer [3]. Monitoring its plasma concentration is crucial for pharmacokinetic studies and dose optimization.

This application note describes a **simple, sensitive, and validated UPLC-MS/MS method** for quantifying **Fruquintinib** in rat plasma. The method uses a simple protein precipitation for sample preparation and has been successfully applied to a pharmacokinetic study in rats [1].

Materials and Instrumentation

- **Analytical Standard: Fruquintinib** (CAS: 1194506-26-7).
- **Internal Standard (IS): Diazepam** (CAS: 65854-76-4).

- **Chemicals & Reagents:** LC-MS grade acetonitrile and formic acid. Analytical grade reagents for sample preparation.
- **UPLC System:** Acquity UPLC system (Waters Corp.).
- **Mass Spectrometer:** XEVO TQD triple quadrupole mass spectrometer (Waters Corp.) with an electrospray ionization (ESI) source.
- **Analytical Column:** Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).
- **Software:** MassLynx 4.1 for data acquisition and processing.

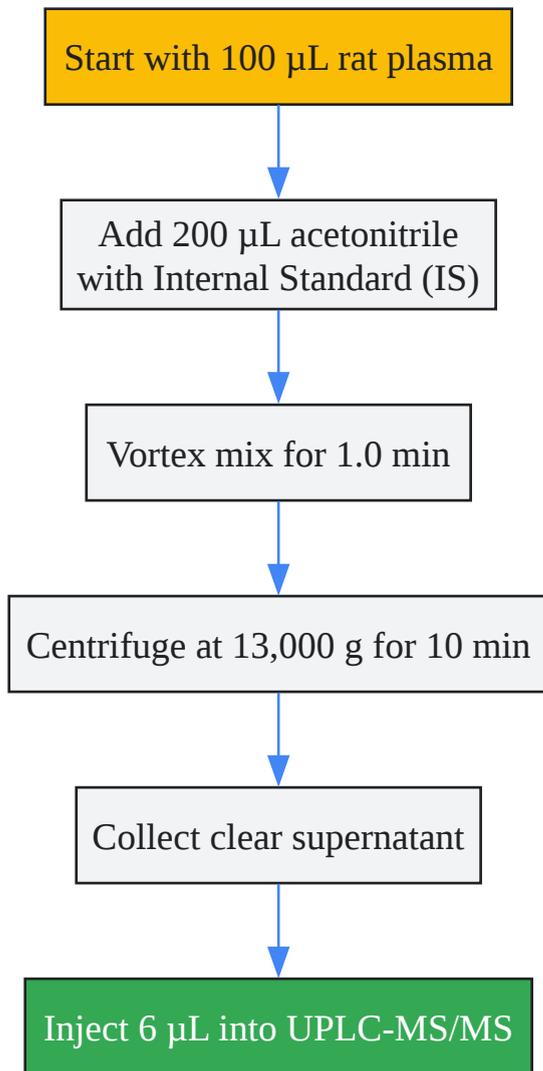
Experimental Protocols

Sample Preparation Procedure

The sample preparation is based on a simple protein precipitation technique [1].

- **Thawing:** Thaw frozen plasma samples at room temperature.
- **Aliquoting:** Transfer a **100 μL** aliquot of the plasma sample into a clean microcentrifuge tube.
- **Internal Standard Addition:** Add **200 μL** of acetonitrile containing the internal standard, Diazepam, at a concentration of **100 ng/mL**.
- **Mixing and Centrifugation:**
 - Vortex mix the solution for **1.0 minute** to ensure thorough mixing and protein precipitation.
 - Centrifuge the mixture at **13,000 g for 10 minutes** to pellet the precipitated proteins.
- **Injection:** Transfer the clear supernatant into an LC vial and inject **6 μL** into the UPLC-MS/MS system for analysis.

This workflow can be visualized as follows:



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Chromatographic Conditions

- **Column:** Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
- **Mobile Phase A:** Acetonitrile.
- **Mobile Phase B:** 0.1% Formic acid in water.
- **Gradient Program:** | Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | | :--- | :--- | :--- | | 0.0 - 0.5 | 90 | 10 | 0.30 | | 0.5 - 1.0 | 90 -> 10 | 10 -> 90 | 0.30 | | 1.0 - 2.0 | 10 | 90 | 0.30 | | 2.0 - 2.1 | 10 -> 90 | 90 -> 10 | 0.30 | | 2.1 - 3.0 | 90 | 10 | 0.30 |
- **Total Run Time:** 3.0 minutes.
- **Injection Volume:** 6 µL.

Mass Spectrometric Conditions

- **Ionization Mode:** Positive electrospray ionization (ESI+).
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **Source Parameters:**
 - Desolvation Temperature: 500°C
 - Desolvation Gas Flow: 600 L/h
 - Collision Gas Flow: 150 L/h (Argon)
- **MRM Transitions and Parameters:** | Compound | Precursor Ion > Product Ion (m/z) | Collision Energy | | :--- | :--- | :--- | | **Fruquintinib** | 394.2 > 363.2 | Optimized* | | Diazepam (IS) | 285.0 > 154.0 | Optimized* | **Note:** *The specific collision energy value was not explicitly stated in the source literature and should be optimized for the specific instrument used [1].*

Method Validation Summary

The method was comprehensively validated according to FDA guidelines for bioanalytical method validation [1].

Table 1: Key Method Validation Parameters

Validation Parameter	Result	Acceptance Criteria
Linear Range	1.0 - 1000 ng/mL	---
Correlation Coefficient (r ²)	≥ 0.9992	≥ 0.99
Precision (RSD%)	Intra-day & Inter-day: ≤ 11.9%	≤ 15%
Accuracy (RE%)	Intra-day & Inter-day: ±13.7%	± 15%
Matrix Effect	Acceptable	No significant suppression/enhancement
Recovery	Data meets validation criteria	Consistent and reproducible

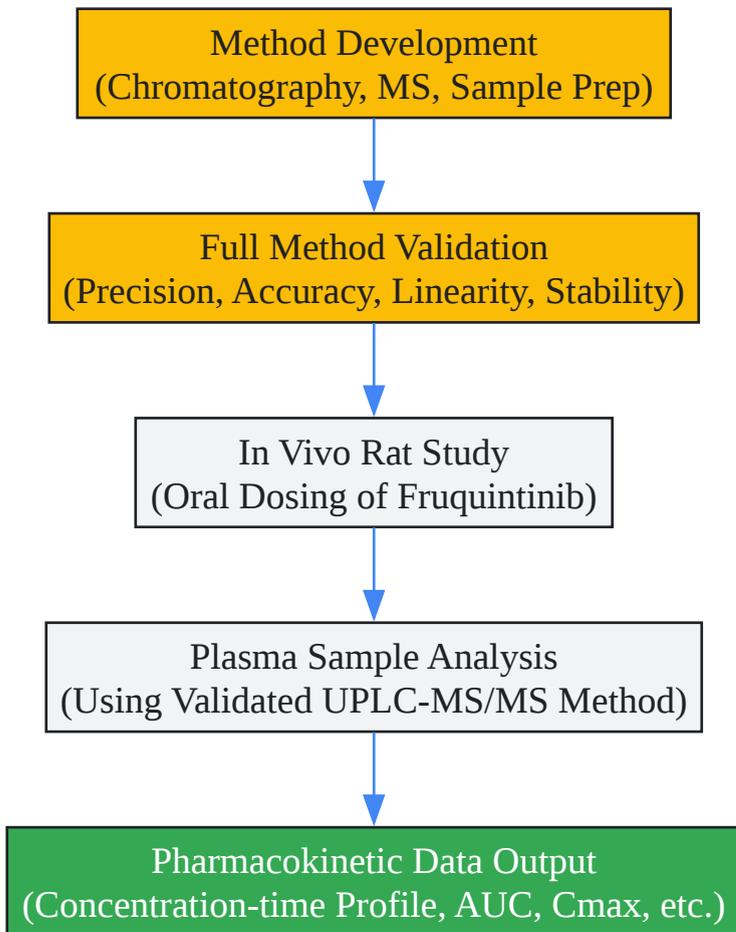
Validation Parameter	Result	Acceptance Criteria
Stability	Stable under tested conditions*	± 15% of nominal concentration

Note: Stability was confirmed under various conditions, including 12 hours at room temperature, 12 hours at 4°C, 28 days at -80°C, and through three freeze-thaw cycles [1].

Application in Pharmacokinetic Study

The validated method was applied to a pharmacokinetic study in rats. Eight Sprague-Dawley rats were orally administered a **fruquintinib** suspension. Blood samples were collected at various time points post-dose, and plasma concentrations were determined using this UPLC-MS/MS method to construct concentration-time profiles and calculate pharmacokinetic parameters [1].

The logical flow of the methodological development and its application is summarized below:



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Troubleshooting and Notes

- **Column Care:** To maintain column performance and reproducibility, flush and re-equilibrate the UPLC column thoroughly with the starting mobile phase composition after each batch run.
- **Sample Stability:** For long-term storage, keep plasma samples at -80°C. The method validates stability for up to 28 days under these conditions.
- **Sensitivity (LLOQ):** The Lower Limit of Quantification is 1.0 ng/mL, which is sufficient for monitoring plasma levels in pharmacokinetic studies following therapeutic dosing [1].
- **Internal Standard:** The use of Diazepam as an IS helps correct for variability during sample preparation and instrument analysis.

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To cite this document: Smolecule. [UPLC-MS/MS Method for Quantifying Fruquintinib in Rat Plasma]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b528503#fruquintinib-uplc-ms-ms-quantification-method-plasma>]

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Address: Ontario, CA 91761, United States

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